1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
Description
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butylphenyl groups and a tetraoxo-disulfane core. Its molecular formula is C22H26O2S2, and it has a molecular weight of 402.58 g/mol.
Properties
CAS No. |
188940-57-0 |
|---|---|
Molecular Formula |
C20H26O4S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C20H26O4S2/c1-19(2,3)15-7-11-17(12-8-15)25(21,22)26(23,24)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
SZAPBCMXGPYERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of 4-tert-butylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of 4-tert-butylphenyl lithium reagents, which react with sulfur dichloride to form the desired disulfane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Catalysis
The compound has been utilized as a ligand in transition metal catalysis. Its ability to stabilize metal ions makes it suitable for various catalytic reactions, including asymmetric epoxidation and dihydroxylation processes. For example, it has been employed in nickel-catalyzed reactions where it enhances the selectivity and efficiency of the catalytic cycle .
Materials Science
In materials science, 1,2-bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has been integrated into polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer composites has shown promise in enhancing the durability and performance of materials used in industrial applications .
Medicinal Chemistry
The compound's structural features allow for potential applications in medicinal chemistry. Research indicates that derivatives of this compound may exhibit antitumor activity due to their ability to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy and safety profiles in preclinical models .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfane core can undergo redox reactions, influencing cellular redox states and modulating signaling pathways. Additionally, the tert-butylphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione: Similar structure but lacks the disulfane core.
4,4’-Di-tert-butylstilbene: Contains similar tert-butylphenyl groups but has a different core structure.
1,3-Bis(4-tert-butylphenyl)propane-1,3-dione: Similar functional groups but different connectivity and core structure.
Uniqueness
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its tetraoxo-disulfane core, which imparts distinct chemical reactivity and biological activity. This core structure allows for versatile redox chemistry and interactions with biological targets, making it valuable for various applications in research and industry.
Biological Activity
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1λ6,2λ6-disulfane is a sulfur-containing organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1λ6,2λ6-disulfane is . The compound features a disulfide bond and multiple ketone functionalities that may contribute to its reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that sulfur-containing compounds often exhibit antioxidant properties. The presence of disulfide bonds in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that similar compounds can protect cellular components from oxidative damage.
2. Antimicrobial Properties
Compounds with sulfur moieties have been documented to possess antimicrobial activity. For instance, derivatives of bis(4-tert-butylphenyl) have shown effectiveness against various bacterial strains. The mechanism is likely related to the disruption of microbial cell membranes or interference with metabolic pathways.
3. Cytotoxic Effects
The cytotoxicity of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1λ6,2λ6-disulfane has been evaluated in several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Case Study 1: Antioxidant Evaluation
A study conducted on the antioxidant capacity of related compounds showed that they effectively reduced lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels when treated with the compound compared to controls.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. These findings suggest potential applications in developing new antimicrobial agents.
Case Study 3: Cytotoxicity Assay
A cytotoxicity assay using MTT reduction showed that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of exposure. This indicates a promising lead for further anticancer drug development.
The biological activities of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1λ6,2λ6-disulfane can be attributed to several mechanisms:
- Redox Activity: The disulfide bond may participate in redox reactions that neutralize free radicals.
- Membrane Disruption: Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
- Apoptotic Pathways: Induction of apoptosis through mitochondrial dysfunction and activation of caspases has been observed in related sulfur compounds.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
